molecular formula C19H21NO5 B12155095 2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid

2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid

Cat. No.: B12155095
M. Wt: 343.4 g/mol
InChI Key: HAPAVTRQHOXCFX-UHFFFAOYSA-N
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Description

2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid is a benzofuran-derived carboxylic acid featuring a tetrahydrobenzofuran core substituted with hydroxyl and trimethyl groups, linked via a carbonylamino bridge to a benzoic acid moiety.

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(4-hydroxy-3,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-2-carbonyl)amino]benzoic acid

InChI

InChI=1S/C19H21NO5/c1-10-15-13(21)8-19(2,3)9-14(15)25-16(10)17(22)20-12-7-5-4-6-11(12)18(23)24/h4-7,13,21H,8-9H2,1-3H3,(H,20,22)(H,23,24)

InChI Key

HAPAVTRQHOXCFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NC3=CC=CC=C3C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid with anthranilic acid under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Triazine-Linked Benzoic Acids

Compounds like 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4j) and 3-[[4-(4-Cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4k) () share a benzoic acid group but replace the benzofuran core with a triazine ring. These compounds are synthesized via nucleophilic substitution on triazine precursors, yielding crystalline solids with melting points of 180–220°C. Their structural rigidity and polar substituents (e.g., methoxy, cyano) enhance thermal stability and solubility in polar solvents compared to the target compound’s tetrahydrobenzofuran system .

Benzothiazolyl Azo Benzoic Acids

2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid derivatives () incorporate an azo (-N=N-) linkage between benzothiazole and benzoic acid. Synthesized via diazotization and coupling, these compounds exhibit strong UV-vis absorption (λmax 400–500 nm) and dual acidity (pKa1 ~2.5–3.5 for -COOH; pKa2 ~8.5–10.5 for phenolic -OH). The target compound’s lack of an azo group likely reduces conjugation and photostability but may improve metabolic stability .

Sulfonylurea Herbicides

Compounds such as metsulfuron methyl ester () feature a sulfonylurea bridge connecting triazine and benzoate groups. These agrochemicals inhibit acetolactate synthase (ALS) in plants. While the target compound lacks the sulfonylurea moiety, its benzoic acid group and substituted benzofuran could mimic herbicidal activity if paired with appropriate enzyme-binding motifs .

Benzofuran-Thiophene Derivatives

4-([(2-Thienylcarbonyl)oxy]imino)-6,7-dihydro-1-benzofuran () shares the tetrahydrobenzofuran scaffold but replaces the benzoic acid with a thiophene carboxylate.

Physicochemical Properties Comparison

Compound Class Core Structure Key Substituents Melting Point (°C) pKa (Carboxylic Acid) Applications
Target Compound Tetrahydrobenzofuran -OH, -CO-NH-, -COOH Not reported Estimated ~3–4 Potential bioactivity
Triazine-Benzoic Acids (4j/k) 1,3,5-Triazine Methoxy, cyano, formyl 180–220 ~2.5–3.5 Synthetic intermediates
Benzothiazolyl Azo Acids Benzothiazole + Azo -N=N-, -COOH, -OH 200–250 2.5–3.5 (COOH), 8.5–10.5 (OH) Dyes, ligands
Sulfonylurea Herbicides Triazine + Sulfonylurea -SO2-NH-CO-, -OCH3 150–180 ~3.5–4.5 ALS inhibitors
Benzofuran-Thiophene Tetrahydrobenzofuran Thiophene carboxylate Not reported ~4–5 Unclear

Research Findings and Implications

  • Synthetic Flexibility: Triazine and azo-linked compounds demonstrate that electron-withdrawing groups (e.g., cyano, formyl) enhance reactivity in coupling reactions, a strategy applicable to modifying the target compound’s benzofuran core .
  • Acidity and Solubility: The benzoic acid group in all compounds ensures moderate water solubility at physiological pH. The target compound’s hydroxyl group may further lower its pKa, improving solubility over non-hydroxylated analogs .
  • Bioactivity Potential: Sulfonylurea herbicides highlight the importance of the -SO2-NH-CO- motif for enzyme inhibition. While the target compound lacks this, its benzofuran-carboxylate structure could interact with similar biological targets .

Biological Activity

The compound 2-{[(4-Hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-yl)carbonyl]amino}benzoic acid is a derivative of benzofuran and has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.

  • Molecular Formula : C19H21NO5
  • Molecular Weight : 343.4 g/mol
  • CAS Number : 912909-42-3

Biological Activity Overview

Benzofuran derivatives are known for their diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under review exhibits notable cytotoxicity against cancer cell lines and has been studied for its potential therapeutic applications.

Anticancer Activity

Research has indicated that benzofuran derivatives can selectively target cancer cells while sparing normal cells. A study highlighted the importance of specific substitutions on the benzofuran ring in enhancing anticancer activity. The presence of a carbonyl group in the structure is crucial for the cytotoxic effects observed in various cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies of related benzofuran compounds reveal that:

  • Substituents at the C-2 position significantly influence cytotoxicity.
  • The hydroxyl group enhances interaction with biological targets, promoting favorable binding interactions that lead to increased cytotoxic effects.

Table 1 summarizes key findings from SAR analyses:

CompoundSubstituentIC50 (μM)Cell Line
Compound A-OH at C-25K562
Compound B-Br at C-30.1HL60
Compound C-Cl at C-416.4A549

Case Studies

  • Cytotoxicity Against Leukemia Cells
    A study demonstrated that certain benzofuran derivatives exhibited significant cytotoxicity against leukemia cell lines K562 and HL60, with IC50 values as low as 0.1 μM. The mechanism involved the induction of apoptosis through mitochondrial pathways.
  • Inhibition of Cancer Cell Proliferation
    Another investigation focused on the compound's ability to inhibit proliferation in lung adenocarcinoma cells (A549). The results indicated that the compound effectively disrupted the AKT signaling pathway, leading to reduced cell viability and increased apoptosis rates.
  • Selectivity Towards Cancer Cells
    The selectivity of this compound towards cancer cells over normal cells was confirmed through comparative studies where normal human fibroblasts were exposed to similar concentrations without significant cytotoxic effects.

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